3-(Methylthio)-2-(phenylethynyl)pyridine
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Overview
Description
3-(Methylthio)-2-(phenylethynyl)pyridine is an organic compound that belongs to the class of pyridine derivatives. Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylthio)-2-(phenylethynyl)pyridine can be achieved through various synthetic routes. One common method involves the reaction of 2-bromo-3-(methylthio)pyridine with phenylacetylene in the presence of a palladium catalyst. The reaction typically takes place under mild conditions, such as room temperature, and requires a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(Methylthio)-2-(phenylethynyl)pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted pyridine derivatives depending on the reagent used.
Scientific Research Applications
3-(Methylthio)-2-(phenylethynyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as conductive polymers or advanced coatings.
Mechanism of Action
The mechanism of action of 3-(Methylthio)-2-(phenylethynyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit an enzyme involved in a metabolic pathway, thereby disrupting the pathway and leading to a therapeutic effect.
Comparison with Similar Compounds
Similar Compounds
2-(Phenylethynyl)pyridine: Lacks the methylthio group, which may affect its reactivity and biological activity.
3-(Methylthio)pyridine: Lacks the phenylethynyl group, which may influence its chemical properties and applications.
2-(Methylthio)-3-(phenylethynyl)pyridine: A positional isomer with potentially different reactivity and biological effects.
Uniqueness
3-(Methylthio)-2-(phenylethynyl)pyridine is unique due to the presence of both the methylthio and phenylethynyl groups, which confer distinct chemical properties and potential biological activities. This combination of functional groups allows for a wide range of applications in various fields, making it a valuable compound for research and development.
Biological Activity
3-(Methylthio)-2-(phenylethynyl)pyridine is a chemical compound with a unique structure that includes a methylthio group and a phenylethynyl moiety attached to a pyridine ring. Its molecular formula is C13H11NS, and it has a molecular weight of approximately 213.30 g/mol. This compound has garnered attention due to its potential biological activities, particularly in the context of neurological disorders.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit significant biological activity. Notably, derivatives of phenylethynylpyridines have been identified as potent antagonists for metabotropic glutamate receptors, specifically subtype 5 (mGlu5), which are implicated in various neurological disorders such as anxiety, depression, and schizophrenia .
The biological profile of this compound suggests that it may act as an antagonist for mGlu5 receptors. Similar compounds have demonstrated the ability to inhibit phosphoinositide hydrolysis in response to glutamate stimulation, indicating a potential mechanism for modulating synaptic transmission and plasticity in the brain .
Comparative Analysis of Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:
Compound Name | Structure Features | Biological Activity |
---|---|---|
2-Methyl-6-(phenylethynyl)-pyridine | Contains a methyl group and phenylethynyl moiety | Potent antagonist for mGlu5 receptors |
1-Methoxy-2-(phenylethynyl)benzene | Methoxy group instead of methylthio | Noted for antioxidant properties |
4-Methyl-2-(phenylethynyl)pyrimidine | Pyrimidine ring with phenylethynyl | Potential anti-inflammatory effects |
The uniqueness of this compound lies in its specific combination of a methylthio substituent and a pyridine core, which may confer distinct pharmacological properties compared to its analogs.
Case Studies and Research Findings
- Antagonistic Properties : A study on related compounds like 2-Methyl-6-(phenylethynyl)-pyridine (MPEP) demonstrated that it completely inhibited quisqualate-stimulated phosphoinositide hydrolysis with an IC50 value of 36 nM at the human mGlu5a receptor . This suggests that this compound may exhibit similar potency against mGlu5 receptors.
- Electrophysiological Studies : Electrophysiological recordings have shown that MPEP can block neuronal firing induced by DHPG (a selective mGlu5 receptor agonist) in rat brain slices, indicating its effectiveness in modulating glutamate signaling pathways . Such findings support the hypothesis that this compound could function similarly.
- Potential Applications : Given its structural characteristics and preliminary findings from related compounds, this compound holds promise for further exploration in medicinal chemistry, particularly in drug development targeting neurological disorders.
Properties
Molecular Formula |
C14H11NS |
---|---|
Molecular Weight |
225.31 g/mol |
IUPAC Name |
3-methylsulfanyl-2-(2-phenylethynyl)pyridine |
InChI |
InChI=1S/C14H11NS/c1-16-14-8-5-11-15-13(14)10-9-12-6-3-2-4-7-12/h2-8,11H,1H3 |
InChI Key |
JYMIDYVUMBOJFQ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(N=CC=C1)C#CC2=CC=CC=C2 |
Origin of Product |
United States |
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